molecular formula C10H19N3O2 B7931277 N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-acetamide

N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-acetamide

Cat. No.: B7931277
M. Wt: 213.28 g/mol
InChI Key: RBOCYKJHNQUKSK-CBAPKCEASA-N
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Description

N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-acetamide is a complex organic compound with a unique structure that includes an amino acid derivative and a pyrrolidine ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-acetamide typically involves the coupling of an amino acid derivative with a pyrrolidine derivative. The process often includes steps such as protection and deprotection of functional groups, activation of carboxylic acids, and amide bond formation. Common reagents used in these reactions include coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, often involving purification steps such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the amide or amino groups, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-Substituted Amino Acids: Compounds like N-methylglycine and N-ethylglycine share structural similarities.

    Peptoids: Polypeptoids, which are polymers of N-substituted glycines, exhibit similar properties and applications.

Uniqueness

N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-acetamide is unique due to its specific combination of an amino acid derivative and a pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidin-2-yl]methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O2/c1-7(11)10(15)13-5-3-4-9(13)6-12-8(2)14/h7,9H,3-6,11H2,1-2H3,(H,12,14)/t7-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBOCYKJHNQUKSK-CBAPKCEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC1CNC(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1CNC(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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